molecular formula C10H10BrN3 B1277274 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline CAS No. 956440-92-9

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline

Cat. No.: B1277274
CAS No.: 956440-92-9
M. Wt: 252.11 g/mol
InChI Key: BXTGPJCVSUEYNV-UHFFFAOYSA-N
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Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline is a chemical compound with the molecular formula C10H10BrN3 It is a derivative of aniline and pyrazole, featuring a bromine atom at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate aniline derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like tetrahydrofuran or dimethylformamide and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic processes. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or reduced pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
  • 2-Methyl-3-(1H-pyrrol-1-yl)aniline
  • 3-(1-Methyl-1H-pyrazol-3-yl)aniline
  • 4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline
  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Uniqueness

3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline is unique due to the presence of the bromine atom at the 4-position of the pyrazole ring, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other similar compounds and enhances its potential for specific applications in research and industry .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTGPJCVSUEYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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